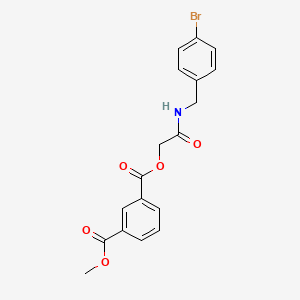

![molecular formula C13H8ClF3N2 B2835845 3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine CAS No. 338762-10-0](/img/structure/B2835845.png)

3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethylpyridines (TFMP) and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用

Synthesis of Pyridine Derivatives

A significant application of this compound involves its role in the synthesis of pyridine derivatives. Movassaghi, Hill, and Ahmad (2007) describe a method for converting N-vinyl and N-aryl amides into pyridine and quinoline derivatives, respectively, using a process that involves amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine. This method is notable for its compatibility with sensitive N-vinyl amides, epimerizable substrates, and various functional groups, showcasing the compound's versatility in chemical synthesis Movassaghi, M., Hill, M. D., & Ahmad, O. (2007). Direct synthesis of pyridine derivatives. Journal of the American Chemical Society, 129(33), 10096-7.

Activation of C(sp2)−H and Reduction of CE Bonds

Another research application involves the activation of C(sp2)−H and the reduction of CE (E = CH, N) bonds with an osmium-hexahydride complex. Barrio, Esteruelas, and Oñate (2004) studied the reaction of 2-vinylpyridine with an osmium-hexahydride complex, demonstrating selective deuteration of the β- and γ-positions of the pyridine ring. This research highlights the compound's reactivity and potential for use in selective chemical transformations Barrio, P. R., Esteruelas, M. A., & Oñate, E. (2004). Activation of C(sp2)−H and Reduction of CE (E = CH, N) Bonds with an Osmium-Hexahydride Complex. Organometallics, 23, 3627-3639.

Microwave-assisted Fluorination

Troegel and Lindel (2012) explored the microwave-assisted fluorination of 2-acylpyrroles, which leads to the fluorination of the pyrrole ring at the 5-position. This study includes the synthesis of dihydrofluorohymenidin and dehydrogenated fluorohymenidin, demonstrating the compound's utility in the introduction of vinyl double bonds by chlorination followed by dehydrochlorination Troegel, B., & Lindel, T. (2012). Microwave-assisted fluorination of 2-acylpyrroles: synthesis of fluorohymenidin. Organic Letters, 14(2), 468-71.

Synthesis of Chlorophyll Derivatives

Yamamoto and Tamiaki (2015) synthesized chlorophyll-a derivatives by appending a pyridyl group in the C3-substituent, utilizing a Wittig reaction. This research provides insights into the optical properties and protonation of these chlorophyll derivatives, revealing the compound's potential in studying intramolecular π-conjugation and its effects on absorption spectra Yamamoto, Y., & Tamiaki, H. (2015). Synthesis, optical properties and protonation of chlorophyll derivatives appending a pyridyl group in the C3-substituent. Dyes and Pigments, 118, 159-165.

作用機序

Target of Action

Trifluoromethylpyridines (tfmps), a class of compounds to which this molecule belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to interact with a variety of biological targets, depending on their specific structural motifs .

Mode of Action

Tfmps are known for their unique physicochemical properties, which are attributed to the combination of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to various biological effects.

Biochemical Pathways

Tfmp derivatives have been found to play a significant role in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest metabolism or growth.

Pharmacokinetics

The unique physicochemical properties of tfmps, such as their stability and reactivity, may influence their pharmacokinetic profile .

Result of Action

Tfmp derivatives are known to exhibit various biological activities, which are thought to be due to their unique physicochemical properties .

将来の方向性

特性

IUPAC Name |

3-chloro-2-[(E)-2-pyridin-3-ylethenyl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)4-3-9-2-1-5-18-7-9/h1-8H/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYXWLOQANYBDT-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2835762.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B2835763.png)

![N-(2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2835764.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2835765.png)

![3-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B2835766.png)

![3-heptyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835772.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2835773.png)

![N-(4-methoxyphenyl)-2-({6-oxo-5-[(4-pyrrolidin-1-ylphenyl)sulfonyl]-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2835776.png)

![tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2835777.png)

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2835780.png)